3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1310383-07-3
Cat. No.: VC0058647
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.081
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-07-3 |
|---|---|
| Molecular Formula | C12H17BFNO2 |
| Molecular Weight | 237.081 |
| IUPAC Name | 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BFNO2/c1-8-6-7-9(14)10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
| Standard InChI Key | GCFQFORPGPAHQX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine core with specific substitutions that contribute to its unique reactivity profile. The compound features a fluorine atom at the 3-position, a methyl group at the 6-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronic ester) at the 2-position. This specific arrangement of functional groups makes it particularly valuable in synthetic organic chemistry.
Physical and Chemical Properties
The compound exhibits the following key properties that define its behavior in chemical reactions and handling requirements:
| Property | Value |
|---|---|
| CAS Number | 1310383-07-3 |
| Molecular Formula | C₁₂H₁₇BFNO₂ |
| Molecular Weight | 237.08 g/mol |
| Physical Appearance | White powder |
| MDL Number | MFCD08063043 |
| SMILES Notation | CC1(C)C(C)(C)OB(C2=NC(C)=CC=C2F)O1 |
| Storage Conditions | Sealed in dry container, 2-8°C |
The presence of the dioxaborolan-2-yl group makes this compound particularly valuable in organic synthesis as it serves as a reactive handle for further transformations, especially in cross-coupling reactions . The fluorine substituent enhances the compound's metabolic stability and can influence binding interactions in biological systems, making it particularly interesting for medicinal chemistry applications.
Synthesis Methods
General Synthetic Approaches
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between the borylated pyridine and various aryl or vinyl halides, allowing for the construction of complex molecular frameworks. The Suzuki-Miyaura coupling is widely recognized for its mild reaction conditions, functional group tolerance, and broad substrate scope, making it one of the most important methods for carbon-carbon bond formation in organic synthesis.
The presence of the fluorine substituent on the pyridine ring can influence the electronic properties of the system, potentially affecting the reactivity in cross-coupling reactions and the properties of the resulting products. This makes the compound particularly valuable for the synthesis of fluorinated heterocycles with tailored properties.
Pharmaceutical Applications
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a valuable building block in pharmaceutical synthesis due to several key attributes:
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The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism
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The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive compounds
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The boronic ester functionality provides a versatile handle for diversification through various coupling reactions
These characteristics make the compound particularly useful in the development of drug candidates with improved pharmacokinetic profiles and specific targeting capabilities . The ability to efficiently incorporate fluorinated pyridine moieties into more complex structures is a valuable tool in modern drug discovery efforts.
Materials Science Applications
In the field of materials chemistry, 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contributes to the development of functional materials with specific electronic and optical properties. The fluorinated heterocyclic core can impart unique characteristics to materials, including:
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Modified electronic properties due to the electron-withdrawing effect of fluorine
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Altered intermolecular interactions and packing arrangements in solid-state materials
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Enhanced thermal and chemical stability in advanced materials applications
These properties make the compound valuable in the synthesis of materials for optoelectronic devices, sensors, and other advanced applications.
| Hazard Type | Description |
|---|---|
| Eye Contact | Irritation with possible corneal injury (necrosis) |
| Skin Contact | Skin irritation |
| Inhalation | Irritation and potential respiratory system effects |
| Ingestion | May cause systemic toxicity |
Symptoms of Exposure
Exposure to this compound may result in various symptoms, including paleness, cyanosis, weakness, sweating, headache, diarrhea, nausea, vomiting, dizziness, fainting, dark urine, central nervous system depression, and deoxyribonuclease inhibition. Chronic exposure may lead to irritation and lesions of the respiratory system .
| Supplier | Product Code/Reference | Notes |
|---|---|---|
| Cymit Quimica | IN-DA009BSZ | Research-grade material |
| A2B Chem | AE35003 | Various quantities available |
| ENAO Chemical Co., Ltd | Custom synthesis | Offers custom production services |
The compound is typically available for research purposes, with suppliers offering various quantities to meet the needs of different applications .
Procurement Options
The compound is generally offered with several procurement options to accommodate different research needs:
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Standard catalog offerings in research quantities
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Custom synthesis services for larger quantities or specific purity requirements
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Bulk ordering options for industrial applications
Many suppliers offer additional services such as custom packaging, analytical certification, and technical support for the use of the compound in specific applications .
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exist with variations in the position of substituents or the nature of the functional groups. These include:
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2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1310384-07-6)
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2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1218790-38-5)
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2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1363192-17-9)
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2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 444120-95-0)
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6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 944401-67-6)
These structural variants offer different reactivity profiles and can be selected based on specific synthetic requirements or target molecule designs.
Comparative Properties
The various positional isomers and structural analogs exhibit differences in their physical and chemical properties that can influence their applications in synthesis:
| Compound | Key Distinguishing Feature | Potential Application Differences |
|---|---|---|
| 3-Fluoro-6-methyl-2-(borylated)pyridine | Boronic ester at C2 position | Optimal for coupling at the 2-position adjacent to nitrogen |
| 2-Fluoro-6-methyl-4-(borylated)pyridine | Boronic ester at C4 position | Useful for para-functionalization relative to the nitrogen |
| 2-Fluoro-5-(borylated)pyridine | Simplified structure without methyl group | More general building block with less steric hindrance |
The selection of a specific isomer or analog depends on the desired connectivity in the target molecule and the electronic requirements of the synthetic strategy.
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